molecular formula C13H19BrClNO B8513610 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride

Cat. No.: B8513610
M. Wt: 320.65 g/mol
InChI Key: QAGMPCFDSJXEIH-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO and a molecular weight of 320.65 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl group, which is further connected to the piperidine ring.

Preparation Methods

The synthesis of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position.

    Formation of Benzyl Bromide: The brominated product is then converted to 2-bromo-5-methoxybenzyl bromide.

    Nucleophilic Substitution: The benzyl bromide reacts with piperidine under nucleophilic substitution conditions to form 4-(2-Bromo-5-methoxybenzyl)piperidine.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by interacting with receptors, enzymes, or ion channels, leading to specific physiological effects .

Comparison with Similar Compounds

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19BrClNO

Molecular Weight

320.65 g/mol

IUPAC Name

4-[(2-bromo-5-methoxyphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H18BrNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H

InChI Key

QAGMPCFDSJXEIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2CCNCC2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, 4N-hydrogen chloride/dioxane (35 mL) was added dropwise to a solution of the crude product (18.3 g) of N-tert-butoxycarbonyl-4-(2-bromo-5-methoxy-benzyl)piperidine in acetic acid (50 mL), and the resulting mixture was stirred at 60° C. for 1 hour. The solvent was distilled off and ethyl acetate was added to the residue to effect crystallization. The crystals were collected by filtration, washed with ethyl acetate and then dried to obtain 12.9 g (40.2 mmol) of 4-(2-bromo-5-methoxybenzyl)piperidine hydrochloride.
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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